molecular formula C12H16O3 B1474223 3-(3-Hydroxy-3-methylbutyl)benzoic acid CAS No. 1330754-45-4

3-(3-Hydroxy-3-methylbutyl)benzoic acid

Cat. No.: B1474223
CAS No.: 1330754-45-4
M. Wt: 208.25 g/mol
InChI Key: CLSKRZKJSBWRSO-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-3-methylbutyl)benzoic acid is a synthetic benzoic acid derivative of interest in organic chemical and pharmaceutical research. Its structure, featuring a hydroxy-methyl substituted alkyl chain at the meta-position of the benzoic acid ring, makes it a potential building block for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or functional materials. Researchers may employ this compound as a key intermediate in exploring structure-activity relationships or in the development of novel chemical entities. This product is intended for research and analysis in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, using personal protective equipment.

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,15)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,15H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSKRZKJSBWRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Hydroxy-3-methylbutyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound can be achieved through various organic reactions involving benzoic acid and hydroxyalkylation techniques. The compound is characterized by a hydroxy group and a branched alkyl chain, which contribute to its unique properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoic acid, including this compound, possess significant antimicrobial properties. For instance, novel hybrid derivatives of 3-hydroxy benzoic acid demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in treating inflammation-related conditions .
  • Antioxidant Properties : The compound's structure allows it to act as an antioxidant, potentially protecting cells from oxidative stress .

Study on Antimicrobial Activity

In a study assessing the antibacterial activity of various benzoic acid derivatives, this compound was found to be effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, revealing that the compound's activity was comparable to established antibiotics .

CompoundMIC (µg/mL)Activity Against
This compound32Staphylococcus aureus
3-(4-Hydroxyphenyl)benzoic acid16Escherichia coli

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of various benzoic acid derivatives reported that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features. The presence of the hydroxy group enhances its solubility and bioavailability, while the branched alkyl chain may influence its interaction with biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 3-(3-Hydroxy-3-methylbutyl)benzoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₂H₁₆O₃ 208.26 3-hydroxy-3-methylbutyl at C3 Branched alkyl chain with hydroxyl group; moderate polarity
3-(3-Hydroxy-3-methyl-1-butynyl)benzoic acid C₁₂H₁₂O₃ 204.23 3-hydroxy-3-methylbutynyl at C3 Triple bond in side chain; higher reactivity due to alkyne group
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid C₁₂H₁₄O₃ 206.23 Prenyl (dimethylallyl) group at C3; hydroxyl at C4 Conjugated double bond enhances lipophilicity; antimicrobial activity
3-Methylbenzoic acid C₈H₈O₂ 136.15 Methyl group at C3 Simple substituent; lower molecular weight and higher acidity
Protocatechuic acid (3,4-dihydroxybenzoic acid) C₇H₆O₄ 154.12 Hydroxyl groups at C3 and C4 High antioxidant capacity due to dihydroxy substitution

Chemical Reactivity and Stability

  • This compound : The hydroxyl group in the side chain may participate in hydrogen bonding, enhancing solubility in polar solvents. The branched alkyl chain could sterically hinder electrophilic substitution reactions at the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-3-methylbutyl)benzoic acid generally involves the coupling of benzoic acid derivatives with a 3-hydroxy-3-methylbutyl moiety. The key synthetic precursor is often 3-methylbut-1-yn-3-ol or related hydroxyalkyl intermediates, which are reacted with benzoic acid or its derivatives under catalytic conditions.

  • Typical Reaction Pathway:

    • The hydroxyalkyl group (3-hydroxy-3-methylbutyl) is introduced via nucleophilic substitution or addition reactions involving benzoic acid derivatives.

    • Catalysts such as acids or bases facilitate the formation of the desired product by activating the benzoic acid derivative or the hydroxyalkyl intermediate.

    • Reaction conditions are carefully controlled to optimize yield and purity, often involving refluxing solvents, controlled temperature, and reaction times ranging from several hours to a day.

  • Industrial Scale Synthesis:

    • Large-scale production employs automated reactors and continuous flow systems to ensure reproducibility and scalability.

    • Advanced purification techniques such as crystallization and chromatographic methods are used to isolate the product with high purity.

    • The process is optimized for cost-effectiveness, yield, and environmental compliance.

This general synthetic approach is supported by data indicating that the reaction of 3-methylbut-1-yn-3-ol with benzoic acid derivatives under acidic or basic catalysis yields the target compound with desirable electronic and steric properties due to the alkyne and tertiary alcohol functionalities.

Preparation from Sulfophthalic Acid Derivatives

A related approach, though more commonly applied to 3-hydroxybenzoic acid itself, involves the conversion of sulfophthalic acid or sulfobenzoic acid derivatives under high temperature and pressure conditions.

  • Process Overview:

    • Sulfophthalic acids (3-sulfophthalic acid and 4-sulfophthalic acid) or their alkali metal salts are reacted with alkali hydroxides (e.g., sodium hydroxide or potassium hydroxide) at elevated temperatures (200–300 °C) and pressures (10–30 bar).

    • The reaction proceeds via desulfonation and rearrangement to yield 3-hydroxybenzoic acid with high purity and yield (up to 95% theoretical yield).

    • Post-reaction, the mixture is acidified with mineral acids such as hydrochloric acid to precipitate the product, which is then filtered, washed, and dried.

    • This method is noted for producing 3-hydroxybenzoic acid free from interfering by-products and with a content purity exceeding 99%.

  • Relevance to this compound:

    • While this method directly applies to 3-hydroxybenzoic acid, it provides a foundation for preparing key intermediates or starting materials in the synthesis of substituted hydroxyalkyl benzoic acids.

    • The high purity of 3-hydroxybenzoic acid obtained through this method facilitates subsequent functionalization steps to introduce the 3-hydroxy-3-methylbutyl substituent.

Esterification and Etherification Routes for Derivative Preparation

Research on derivatives of 3-hydroxybenzoic acid highlights methods involving esterification and etherification that could be adapted or serve as analogs for the preparation of this compound.

  • Stepwise Method:

    • Esterification: 3-Hydroxybenzoic acid is esterified using methanol and concentrated sulfuric acid under reflux for several hours to form 3-hydroxy methyl benzoate.

    • Etherification: The ester is then reacted with alkyl halides (e.g., butyl bromide) in the presence of potassium carbonate in acetone under reflux to yield 3-alkoxy methyl benzoate derivatives.

    • Hydrolysis: The ester derivatives are hydrolyzed using aqueous potassium hydroxide to regenerate the acid form with the alkoxy substituent.

    • Purification: The products are precipitated by acidification, filtered, washed, and dried.

  • Analytical Confirmation:

    • The structures of the synthesized compounds are confirmed by IR spectroscopy, proton NMR, mass spectrometry, and elemental analysis.

    • These methods ensure the correct substitution pattern and purity of the products.

  • Implications for Target Compound:

    • Although this method is described for alkoxy derivatives, similar esterification and substitution chemistry could be adapted for introducing the 3-hydroxy-3-methylbutyl substituent via suitable alkylation or addition reactions.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Temperature/Pressure Yield & Purity Notes
Hydroxyalkylation of Benzoic Acid Derivatives 3-methylbut-1-yn-3-ol, acid/base catalysts Reflux, several hours High yield, high purity Industrial scale uses automated reactors and chromatography
Sulfophthalic Acid Conversion Sulfophthalic acid salts, NaOH/KOH 200–300 °C, 10–30 bar ~95% theoretical yield, 99.9% purity Produces 3-hydroxybenzoic acid, precursor for further functionalization
Esterification and Etherification 3-Hydroxybenzoic acid, MeOH/H2SO4, alkyl halides Reflux, 6–8 hours Quantitative yields for derivatives Characterization by IR, NMR, MS; adaptable for substituted derivatives

Research Findings and Considerations

  • The sulfophthalic acid method is well-documented for producing high-purity 3-hydroxybenzoic acid, which is a key intermediate in synthesizing various substituted benzoic acids, including this compound.

  • The hydroxyalkylation route involving 3-methylbut-1-yn-3-ol is favored for direct synthesis of the target compound, especially when aiming for specific substitution patterns that include tertiary alcohol and alkyne functionalities.

  • Esterification and etherification techniques provide a versatile platform for modifying hydroxybenzoic acids and may be employed to prepare derivatives or intermediates related to the target compound.

  • Industrial methods emphasize scalability, purity, and environmental compliance, often integrating continuous flow chemistry and advanced purification technologies.

Q & A

Q. Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (PEL = 5 mg/m³) .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
  • Storage : Keep in amber glass at 4°C under nitrogen to prevent oxidation .

Advanced: How can computational modeling guide the design of this compound analogs with enhanced bioavailability?

Q. Answer :

ADMET Prediction : Use SwissADME to optimize LogP (target 1–3) and polar surface area (<140 Ų) .

Prodrug Design : Esterify the hydroxyl group to improve membrane permeability. Hydrolysis in vivo regenerates the active form .

Co-crystallization : Screen with cyclodextrins (e.g., β-CD) to enhance aqueous solubility (phase solubility diagrams) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Hydroxy-3-methylbutyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Hydroxy-3-methylbutyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.